Superior In Vitro Cytotoxicity Against Murine Leukemia Compared to Parent Camptothecin (CPT)
In a head-to-head comparative study, 7-Ethylcamptothecin (ECPT) demonstrated superior growth-inhibiting activity against KB cells compared to the parent compound camptothecin (CPT) [1]. ECPT exhibited a 50% effective dose (ED50) of 3.5 ng/ml, whereas CPT required a higher dose of 8.6 ng/ml to achieve the same effect [1]. This 2.46-fold increase in potency establishes ECPT as a more efficacious agent for in vitro models.
| Evidence Dimension | In vitro cytotoxicity against KB cells (50% Effective Dose) |
|---|---|
| Target Compound Data | 3.5 ng/ml |
| Comparator Or Baseline | Camptothecin (CPT): 8.6 ng/ml |
| Quantified Difference | 2.46-fold lower ED50 (higher potency) |
| Conditions | KB cell line growth inhibition assay, in vitro |
Why This Matters
This quantifiable potency advantage translates to lower required concentrations in experimental assays, reducing off-target effects and material consumption.
- [1] Nagata, H., Kaneda, N., Furuta, T., et al. Action of 7-ethylcamptothecin on tumor cells and its disposition in mice. Cancer Treat. Rep. 71(4), 341-348 (1987). View Source
